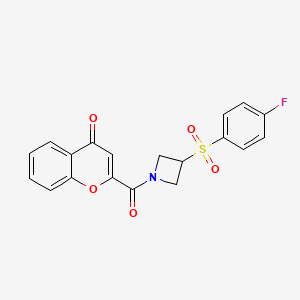

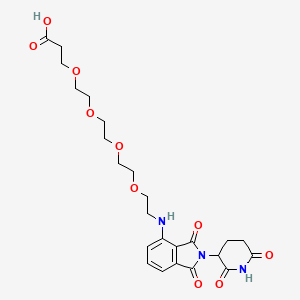

6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom . Benzothiazol is a heterocyclic compound; it’s essentially a benzene ring fused with a thiazole . The chemistry of nitrogen-containing heterocyclic compounds like pyrrole and pyrrolidine has been a versatile field of study for a long time due to their diverse biological and medicinal importance .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves reactions with halogenated precursors . Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .Chemical Reactions Analysis

Pyrrolidine alkaloids have been shown to possess several important biological activities . Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. Pyrrolidine and benzothiazol, for instance, are both stable under normal conditions but can react under specific circumstances .Aplicaciones Científicas De Investigación

6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine has been studied for its potential applications in scientific research. It has been used as a reactant in organic synthesis, as a reagent in the synthesis of other compounds, and as a catalyst in biochemical reactions. This compound has also been used as a ligand in the synthesis of metal complexes, as a fluorescent probe in microscopy, and as a fluorescent indicator in spectroscopy. In addition, this compound has been used as a substrate in enzyme assays, and as a model compound in the study of enzyme-substrate interactions.

Mecanismo De Acción

The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine is not yet fully understood. However, it is believed that this compound may act as a competitive inhibitor of enzymes, and may also act as a substrate for certain enzymes. It is also believed that this compound may act as a chelating agent, binding to metal ions and forming complexes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anticonvulsant and neuroprotective effects in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, and to have the potential to modulate the activity of certain enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine in lab experiments include its low toxicity, its low cost, and its ease of synthesis. The main limitation of this compound is its lack of specificity, as it can interact with a variety of enzymes and substrates. In addition, this compound can be difficult to purify, and its solubility can vary depending on the solvent used.

Direcciones Futuras

For the study of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the fields of drug design and drug delivery. In addition, further research is needed to better understand the mechanism of action of this compound, and to develop more efficient and cost-effective methods of synthesis. Finally, further studies are needed to explore the potential of this compound as a fluorescent probe, a fluorescent indicator, and a substrate for enzyme assays.

Métodos De Síntesis

6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between pyrrolidine-1-sulfonyl chloride and 1,3-benzothiazol-2-amine. This reaction takes place in an inert solvent such as dichloromethane, and is usually catalyzed with a base such as sodium hydroxide. The reaction produces this compound as the main product, along with other byproducts. Other methods of synthesizing this compound include the reaction between pyrrolidine-1-sulfonyl chloride and 1,3-benzothiazol-2-amine in the presence of a base such as potassium carbonate, and the reaction between pyrrolidine-1-sulfonyl chloride and 1,3-benzothiazol-2-amine in the presence of an acid such as hydrochloric acid.

Safety and Hazards

Propiedades

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c12-11-13-9-4-3-8(7-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOATLSYQAGZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881291-07-2 |

Source

|

| Record name | 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)

![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)